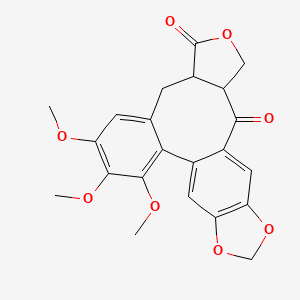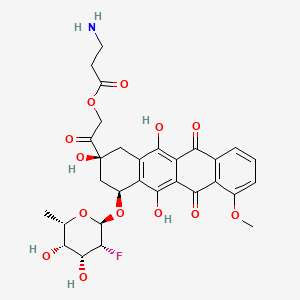
2,2'-Dithiobis(5-nitropyridine)
Übersicht
Beschreibung
Synthesis Analysis
DTNP has been utilized for the activation of thiol functions in cysteine-containing peptides, facilitating asymmetric disulfide formation. This application highlights its role in the preparation of complex peptide structures, such as de novo designed cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).
Molecular Structure Analysis
The molecular and crystal structures of DTNP-related compounds have been extensively studied. For example, the coordination polymers of 5,5′-dithiobis(2-nitrobenzoic acid) provide insights into the preferred molecular shape of similar ligands and their coordination patterns with various metal ions (Titi, Nandi, Thakuria, & Goldberg, 2015).
Chemical Reactions and Properties
DTNP has been shown to facilitate the heterodimerization of cysteine-containing peptides through the introduction of the 5-nitro-2-pyridinesulfenyl group, demonstrating its reactivity and usefulness in peptide modification (Rabanal, DeGrado, & Dutton, 1996).
Physical Properties Analysis
The physical properties of DTNP and related compounds have been characterized in various studies, such as those involving the synthesis and crystal structure of bis(2,2′-dipyridyl) (nitropyridylsulfide) ruthenium(II) complexes. These analyses provide valuable information on the compound's stability, reactivity, and potential applications (Brito, Aguilera, Arias, López-Rodríguez, & Cárdenas, 2011).
Chemical Properties Analysis
DTNP's chemical properties, such as its ability to react with thiol groups in biological samples for spectrophotometric determination, have been explored in detail. This reagent offers more sensitivity than commonly used color reagents for detecting -SH compounds, which underscores its importance in biochemical analyses (Swatditat & Tsen, 1972).
Wissenschaftliche Forschungsanwendungen
Application 1: Deprotection of Cysteine Protecting Groups
- Summary of Application : DTNP is used as a deprotectant for common cysteine protecting groups in solid phase peptide synthesis . The high reactivity of the cysteine thiol necessitates its attenuation during peptide construction .
- Methods of Application : The gentle conditions of DTNP in a TFA solvent system show a remarkable ability to deprotect some cysteine blocking functionality traditionally removable only by more harsh or forcing conditions .
- Results or Outcomes : This method was further demonstrated through iterative disulfide formation in oxytocin and apamin test peptides. It is shown that this methodology has high potential as a stand-alone cysteine deprotection technique or in further manipulation of disulfide architecture within a more complex cysteine-containing peptide template .
Application 2: Deprotection and Diselenide Formation in Selenocysteine-Containing Peptides
- Summary of Application : DTNP is used for deprotection and diselenide formation in protected selenocysteine-containing peptides .
- Methods of Application : Sec-deprotection assays were carried out on these peptides using DTNP conditions previously described . The deprotective methodology was further evaluated as to its suitability towards mediating concurrent diselenide formation in oxytocin-templated target peptides .
- Results or Outcomes : Sec (Mob) and Sec (Meb) were found to be extremely labile to the DTNP conditions whether in the presence or absence of thioanisole, whereas Sec (Bzl) was robust to DTNP in the absence of thioanisole but quite labile in its presence .
Application 3: Cysteine-Activating Reagent
- Summary of Application : DTNP is used as a cysteine-activating reagent to study the NMR of G protein-coupled receptors .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a reagent in the study of G protein-coupled receptors .
Application 4: Deprotection of p-Methoxybenzyl Groups and Acetamidomethyl Groups
- Summary of Application : DTNP is used for deprotecting p-methoxybenzyl groups and acetamidomethyl groups from the side-chains of cysteine and selenocysteine .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a deprotecting agent .
Application 5: Study of G Protein-Coupled Receptors
- Summary of Application : DTNP is used as a cysteine-activating reagent to study the NMR of G protein-coupled receptors .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of DTNP as a reagent in the study of G protein-coupled receptors .
Application 6: Deprotection Assays for Protected Selenocysteine-Containing Peptides
Safety And Hazards
Zukünftige Richtungen
The gentle conditions of 2,2’-dithiobis(5-nitropyridine) in a TFA solvent system show a remarkable ability to deprotect some cysteine blocking functionality traditionally removable only by more harsh or forcing conditions . Beyond illustrating the deprotective ability of this reagent cocktail within a cysteine-containing peptide sequence, the utility of this method was further demonstrated through iterative disulfide formation in oxytocin and apamin test peptides . It is shown that this methodology has high potential as a stand-alone cysteine deprotection technique or in further manipulation of disulfide architecture within a more complex cysteine-containing peptide template .
Eigenschaften
IUPAC Name |
5-nitro-2-[(5-nitropyridin-2-yl)disulfanyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4S2/c15-13(16)7-1-3-9(11-5-7)19-20-10-4-2-8(6-12-10)14(17)18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUFCTKIILEETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SSC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175520 | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dithiobis(5-nitropyridine) | |
CAS RN |
2127-10-8 | |
| Record name | 2,2′-Dithiobis[5-nitropyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Dithiobis(5-nitropyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiobis(5-nitropyridine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester](/img/structure/B1204574.png)



